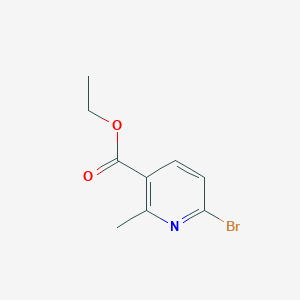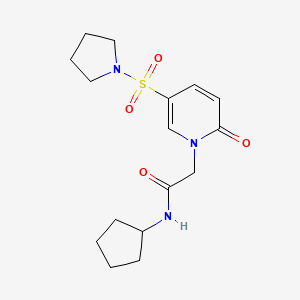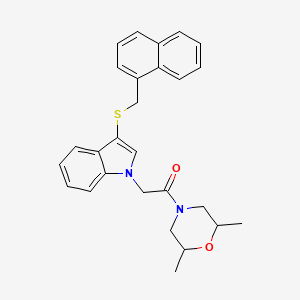![molecular formula C21H18F6N2O B2516489 3-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one CAS No. 1030857-28-3](/img/structure/B2516489.png)
3-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one" is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties due to the presence of multiple trifluoromethyl groups and a fused heterocyclic system. While the specific compound is not directly mentioned in the provided papers, insights into its characteristics can be inferred from related research on quinoxaline derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves the formation of the quinoxaline core followed by functionalization at various positions. For example, paper describes the synthesis of 2-substituted 3-(trifluoromethyl)quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one, which could be a precursor or a related compound to the one . The synthesis involves the introduction of various substituents, including amino, bromo, chloro, and others. Similarly, paper discusses the synthesis of fluorine-containing phenanthrolines, which, while not quinoxalines, share the common feature of fluorine substitution that could be relevant to the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is often characterized by X-ray crystallography or computational methods. For instance, paper details the crystal structure of a benzopyranoquinoxaline derivative, providing insights into the arrangement of atoms and the overall geometry of the molecule. This information is crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
Quinoxaline derivatives can participate in various chemical reactions, depending on their substituents and the reaction conditions. Paper describes the reaction of pyrone-carboxylic acids with o-phenylenediamine to yield quinoxalin-2(1H)-ones, which suggests that the target compound may also undergo nucleophilic substitution reactions. Additionally, paper presents a ring transformation method to synthesize dihydropyrazolopyrimidinones, indicating the potential for structural modifications in quinoxaline chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. The presence of trifluoromethyl groups, as seen in papers and , can significantly affect the compound's lipophilicity, electronic properties, and stability. These groups are known for their electron-withdrawing effects, which can impact the acidity of adjacent protons and the reactivity of the compound. The heterocyclic nature of the quinoxaline system also contributes to the compound's potential biological activity, as seen in paper , where quinoxaline derivatives exhibit antineoplastic properties.
Scientific Research Applications
Electronic Transport Materials
A study on quinoxaline-containing compounds, including derivatives similar to the specified chemical structure, explored their potential as electronic transporting materials. These compounds exhibited favorable electron affinity and good thermostability, making them suitable for use in blue phosphorescent organic light-emitting diodes (PhOLEDs) with high performance and efficiency. The research highlighted the impact of the lowest unoccupied molecular orbital (LUMO) distributions on intermolecular charge-transfer integrals, essential for electronic applications (Yin et al., 2016).
Organic Synthesis and Characterization
Another study focused on the synthesis and characterization of organic salts derived from quinoxalines, showing the versatility of quinoxaline derivatives in forming compounds with unique electronic and structural properties. The research demonstrated the compound's ionic nature and its potential for generating new compounds with diverse applications, including pharmacological ones (Faizi et al., 2018).
Antibacterial Activity
Quinoxaline derivatives have been synthesized and evaluated for their in vitro antibacterial activity, showing potent activity against quinolone-resistant Gram-positive clinical isolates. This study highlights the potential of quinoxaline derivatives in medical applications, specifically as antibacterial agents (Asahina et al., 2008).
Cancer Research
Research on isoxazolequinoxaline derivatives demonstrated their potential as anti-cancer drugs. The synthesis, characterization, and evaluation of these compounds, including their interaction with proteins, indicate their significance in developing new therapeutic agents against cancer (Abad et al., 2021).
Fluorinated Compounds Synthesis
A direct method for synthesizing fluorinated quinazolinones and quinoxalines, using trifluoroacetic acid as a CF3 source, has been reported. This method provides a straightforward approach to obtaining a wide range of fluorinated compounds, highlighting the trifluoromethyl group's significance in synthetic chemistry (Li et al., 2022).
Future Directions
properties
IUPAC Name |
3-(trifluoromethyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-7,8,9,10-tetrahydro-6aH-pyrido[1,2-a]quinoxalin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F6N2O/c22-20(23,24)14-5-3-4-13(10-14)12-29-18-11-15(21(25,26)27)7-8-16(18)28-9-2-1-6-17(28)19(29)30/h3-5,7-8,10-11,17H,1-2,6,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVLMSSHLYQRCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)N(C3=C2C=CC(=C3)C(F)(F)F)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B2516409.png)


![4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2516413.png)

![N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2516416.png)
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2516417.png)


![5-[(2-chloroanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2516424.png)
![N-(3-methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2516425.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2516429.png)